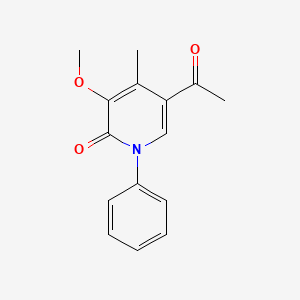
Dimercaptothiazol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimercaptothiazol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: Dimercaptothiazol can be synthesized through several methods. One common approach involves the reaction of thioamides with sulfur and nitrogen sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: Dimercaptothiazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols .
科学的研究の応用
Dimercaptothiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: this compound derivatives are used as additives in lubricants, corrosion inhibitors, and other industrial products
作用機序
The mechanism of action of dimercaptothiazol involves its ability to interact with various molecular targets. The compound’s sulfur and nitrogen atoms can form complexes with metal ions, which can inhibit or promote specific biochemical pathways. This property makes it useful in applications such as metal chelation therapy and as a catalyst in chemical reactions .
類似化合物との比較
Thiazole: A heterocyclic compound with a similar structure but different chemical properties.
Thiadiazole: Another related compound with distinct reactivity and applications.
Uniqueness: Dimercaptothiazol is unique due to its dual sulfur and nitrogen content, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and versatile chemical reactivity .
特性
CAS番号 |
913737-05-0 |
|---|---|
分子式 |
C3H3NS3 |
分子量 |
149.3 g/mol |
IUPAC名 |
4-sulfanyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |
InChIキー |
KWBXQDNGHQLAMB-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)S1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


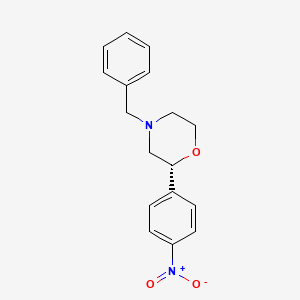
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
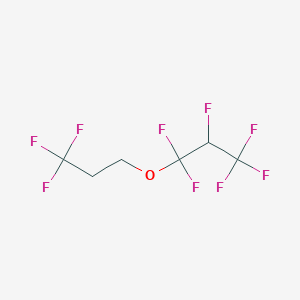
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
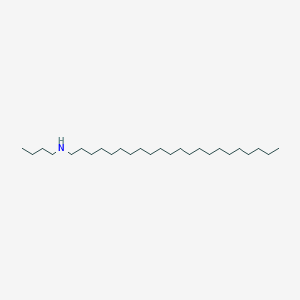

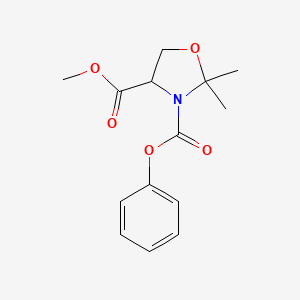
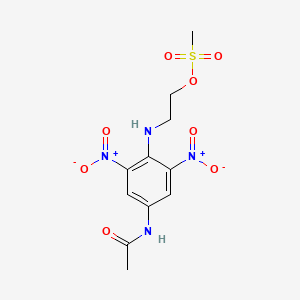
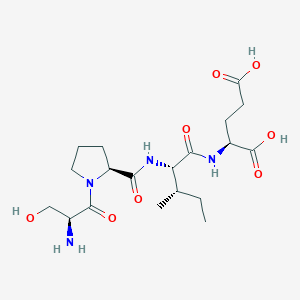
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
